molecular formula C24H26F2N6O B12383991 Pde1-IN-6

Pde1-IN-6

Cat. No.: B12383991
M. Wt: 452.5 g/mol
InChI Key: CGZDNFLOJLBCLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pde1-IN-6 is a selective inhibitor of phosphodiesterase type 1 (PDE1), an enzyme that plays a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). These cyclic nucleotides are important second messengers involved in various physiological processes, including cardiac function, neuronal signaling, and smooth muscle relaxation .

Preparation Methods

The synthesis of Pde1-IN-6 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.

Chemical Reactions Analysis

Pde1-IN-6 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .

Mechanism of Action

Pde1-IN-6 exerts its effects by selectively inhibiting PDE1, thereby prolonging the intracellular signaling of cAMP and cGMP. This inhibition leads to increased levels of these cyclic nucleotides, which in turn modulate various biochemical processes. For example, in cardiac cells, the increased cAMP levels enhance contractility by activating protein kinase A (PKA) and increasing calcium conductance through L-type calcium channels .

Comparison with Similar Compounds

Pde1-IN-6 is unique among PDE1 inhibitors due to its high selectivity and potency. Similar compounds include vinpocetine and ITI-214, which also inhibit PDE1 but may have different selectivity profiles and therapeutic applications . Vinpocetine is primarily used for its neuroprotective effects, while ITI-214 has been studied for its potential in treating heart failure and cognitive disorders .

Conclusion

This compound is a valuable compound in scientific research, offering insights into the role of PDE1 in various physiological processes and potential therapeutic applications. Its unique properties and selectivity make it a promising candidate for further investigation in the fields of cardiology, neurology, and pharmacology.

Properties

Molecular Formula

C24H26F2N6O

Molecular Weight

452.5 g/mol

IUPAC Name

1-tert-butyl-6-[2-(4-fluoroanilino)ethylamino]-5-[(3-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C24H26F2N6O/c1-24(2,3)32-21-20(14-29-32)22(33)31(15-16-5-4-6-18(26)13-16)23(30-21)28-12-11-27-19-9-7-17(25)8-10-19/h4-10,13-14,27H,11-12,15H2,1-3H3,(H,28,30)

InChI Key

CGZDNFLOJLBCLD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C(=N2)NCCNC3=CC=C(C=C3)F)CC4=CC(=CC=C4)F

Origin of Product

United States

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